![molecular formula C6H9NO B2592706 1-Azaspiro[3.3]heptan-2-one CAS No. 51047-68-8](/img/structure/B2592706.png)

1-Azaspiro[3.3]heptan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

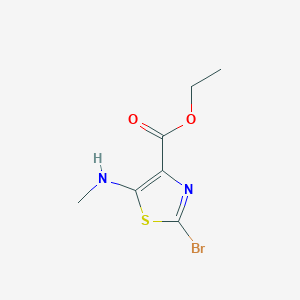

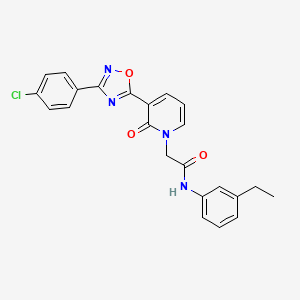

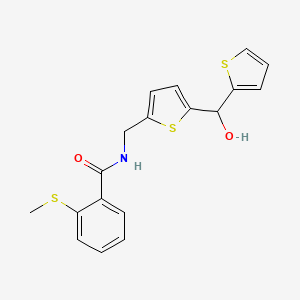

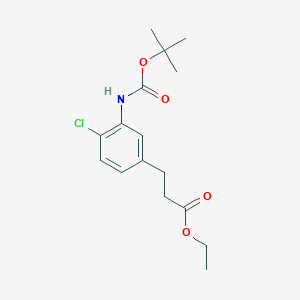

“1-Azaspiro[3.3]heptan-2-one” is an organic compound with the molecular formula C6H9NO . It is one of numerous organic compounds that are part of American Elements’s comprehensive catalog of life science products .

Synthesis Analysis

1-Azaspiro[3.3]heptanes were synthesized, characterized, and validated biologically as bioisosteres of piperidine . The key synthesis step was thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1- C - or 1,1- N -bis-nucleophiles .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES notation: C1CC2(C1)CC(=O)N2 .

Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 1-Azaspiro[3.3]heptanes is the thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams .

Physical and Chemical Properties Analysis

“this compound” appears as a powder at room temperature . It has a molecular weight of 111.14 .

Scientific Research Applications

Subheading Synthesis of Novel Azaspiroheptanes for Drug Discovery

1-Azaspiro[3.3]heptan-2-one has seen significant attention in the synthesis of novel azaspiroheptanes, as reported by Guérot et al. (2011) and Meyers et al. (2009). These studies focus on creating gem-difluoro and gem-dimethyl variants of 1,6-diazaspiro[3.3]heptane. They also describe a practical one-pot synthesis of 5-oxo-2-azaspiro[3.3]heptanes, leading to functionalized derivatives. These methods are particularly relevant for preparing building blocks in drug discovery, either as part of a library or individually on a preparative scale (Guérot et al., 2011); (Meyers et al., 2009).

2. Chemical Modifications and Structure-Activity Relationships

Subheading Exploring Structure-Activity Relationships of Azaspiroheptanes

In the realm of medicinal chemistry, azaspiro[3.3]heptanes have been used as replacements for common heterocycles like morpholines, piperidines, and piperazines. Degorce et al. (2019) found that introducing a spirocyclic center often lowered the lipophilicity of these molecules. This insight is crucial for understanding the impact of structural modifications on drug properties. Additionally, studies have synthesized novel amino acids derived from 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, adding them to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Degorce et al., 2019); (Radchenko et al., 2010).

3. Advanced Synthesis Techniques and Applications

Subheading Advanced Synthesis and Diverse Applications in Chemistry

Recent advancements in the synthesis of this compound derivatives have broadened their applications. For instance, Chernykh et al. (2016) report the synthesis of fluorinated analogues of piperidine based on the 2-azaspiro[3.3]heptane scaffold, demonstrating the versatility of these compounds in drug design. Similarly, Reddy et al. (2019) highlight the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes, which are significant motifs in modern drug discovery. These studies underscore the compound's potential in creating novel, biologically active molecules (Chernykh et al., 2016); (Reddy et al., 2019).

Safety and Hazards

The safety information for “1-Azaspiro[3.3]heptan-2-one” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation of vapour or mist and keeping away from sources of ignition .

Mechanism of Action

Target of Action

1-Azaspiro[3.3]heptan-2-one is a bioisostere of piperidine . Piperidine is a common structure found in over 30 drugs

Mode of Action

The mode of action of 1-Azaspiro[3It’s known that the compound was synthesized and validated biologically as a bioisostere of piperidine . Bioisosteres often share similar biological properties, suggesting that this compound might interact with its targets in a manner similar to piperidine.

Result of Action

The molecular and cellular effects of 1-Azaspiro[3It’s known that the compound was incorporated into the anesthetic drug bupivacaine instead of the piperidine fragment, resulting in a new patent-free analogue with high activity .

Biochemical Analysis

Biochemical Properties

It has been validated biologically as a bioisostere of piperidine This suggests that it may interact with similar enzymes, proteins, and other biomolecules as piperidine

Cellular Effects

Given its structural similarity to piperidine, it may influence cell function in similar ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound is produced through a thermal [2+2] cycloaddition , but how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, remains to be determined.

Properties

IUPAC Name |

1-azaspiro[3.3]heptan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c8-5-4-6(7-5)2-1-3-6/h1-4H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMVADOISWHDEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51047-68-8 |

Source

|

| Record name | 1-azaspiro[3.3]heptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-Hydroxy-3-(thiophen-3-yl)pentyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2592633.png)

![N-(3-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2592635.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2592636.png)

![2-furyl-N-methyl-N-[(1-{2-[4-(methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)met hyl]carboxamide](/img/structure/B2592639.png)

![2-(2-Fluorophenoxy)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2592640.png)